Methyl 5-benzyl-4-methyl-2-(propanoylamino)thiophene-3-carboxylate
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Overview
Description
Methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a propionylamino group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of Substituents: The benzyl, methyl, and propionylamino groups are introduced through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the benzyl group, while the propionylamino group can be added via acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propionylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its functional groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxamide: Similar structure but with an amide group instead of an ester.
4-methyl-2-(propionylamino)-3-thiophenecarboxylate: Lacks the benzyl group.
5-benzyl-2-(propionylamino)-3-thiophenecarboxylate: Lacks the methyl group.
Uniqueness
Methyl 5-benzyl-4-methyl-2-(propionylamino)-3-thiophenecarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both benzyl and propionylamino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19NO3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 5-benzyl-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-4-14(19)18-16-15(17(20)21-3)11(2)13(22-16)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) |
InChI Key |
DMCSSIOVLCSNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)CC2=CC=CC=C2)C)C(=O)OC |
Origin of Product |
United States |
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